Magnesium benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

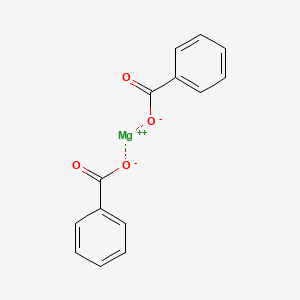

C14H10MgO4 |

|---|---|

Molecular Weight |

266.53 g/mol |

IUPAC Name |

magnesium;dibenzoate |

InChI |

InChI=1S/2C7H6O2.Mg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |

InChI Key |

PJJZFXPJNUVBMR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Magnesium Benzoate from Benzoic Acid and Magnesium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of magnesium benzoate (B1203000) from benzoic acid and magnesium hydroxide (B78521). The document details the chemical principles, a structured experimental protocol, physicochemical data, and relevant analytical techniques for the characterization of the final product.

Introduction

Magnesium benzoate, the magnesium salt of benzoic acid, is a compound with applications in the pharmaceutical and food industries as a preservative and, historically, in the treatment of gout and arthritis. Its synthesis via the neutralization of benzoic acid with magnesium hydroxide is a straightforward acid-base reaction. This guide offers a detailed examination of this process, intended for professionals in research and development.

The reaction is governed by the following balanced chemical equation:

2C₆H₅COOH (aq) + Mg(OH)₂ (s) → Mg(C₆H₅COO)₂ (aq) + 2H₂O (l)

This reaction represents a classic neutralization pathway where a weak acid (benzoic acid) reacts with a sparingly soluble base (magnesium hydroxide) to form a salt (this compound) and water.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of the reactants and the product is provided in the table below for easy reference.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility in Water |

| Benzoic Acid | C₇H₆O₂ | 122.12 | White crystalline solid | 122.4 | Sparingly soluble in cold water, soluble in hot water |

| Magnesium Hydroxide | Mg(OH)₂ | 58.32 | White solid | 350 (decomposes) | Sparingly soluble |

| This compound | C₁₄H₁₀MgO₄ | 266.53 | White crystalline powder | ~200 | Soluble |

| This compound Trihydrate | C₁₄H₁₀MgO₄·3H₂O | 320.58 | White crystalline powder | Loses water at 110 | Soluble |

Data compiled from various chemical suppliers and databases.[4][5][6][7][8]

Experimental Protocol: Laboratory-Scale Synthesis

This section outlines a detailed methodology for the synthesis of this compound.

Materials and Equipment

-

Benzoic Acid (C₇H₆O₂)

-

Magnesium Hydroxide (Mg(OH)₂)

-

Deionized Water

-

Heating mantle with magnetic stirrer

-

Reaction flask (e.g., 500 mL round-bottom flask)

-

Condenser

-

Thermometer

-

Buchner funnel and flask

-

Filter paper

-

Crystallizing dish

-

Drying oven

Reaction Stoichiometry and Reagent Calculation

The stoichiometry of the reaction requires a 2:1 molar ratio of benzoic acid to magnesium hydroxide. To ensure the complete reaction of the sparingly soluble magnesium hydroxide, a slight excess of benzoic acid may be employed.

Example Calculation for a Theoretical Yield of 20 g of Anhydrous this compound:

-

Moles of this compound: 20 g / 266.53 g/mol = 0.075 mol

-

Moles of Benzoic Acid (2:1 ratio): 0.075 mol * 2 = 0.15 mol

-

Mass of Benzoic Acid: 0.15 mol * 122.12 g/mol = 18.32 g

-

Moles of Magnesium Hydroxide (1:1 with product): 0.075 mol

-

Mass of Magnesium Hydroxide: 0.075 mol * 58.32 g/mol = 4.37 g

Synthesis Procedure

-

Preparation: Add the calculated amount of benzoic acid (18.32 g) to the reaction flask.

-

Suspension: Add approximately 200 mL of deionized water to the flask. Begin stirring to suspend the benzoic acid.

-

Addition of Base: Slowly add the calculated amount of magnesium hydroxide (4.37 g) to the benzoic acid suspension while stirring continuously.

-

Heating and Reaction: Attach the condenser to the reaction flask and begin heating the mixture to 80-90°C with continuous stirring. Maintain this temperature for a prolonged period, typically 2-4 hours, to ensure the complete reaction of the magnesium hydroxide, which is known to have a slow reaction time in neutralization processes. The progress of the reaction can be monitored by observing the dissolution of the solid magnesium hydroxide.

-

Hot Filtration: Once the reaction is complete (indicated by the absence of solid magnesium hydroxide), perform a hot filtration to remove any unreacted benzoic acid or other insoluble impurities.

-

Crystallization: Transfer the hot filtrate to a crystallizing dish and allow it to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

-

Isolation of Product: Collect the precipitated this compound crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Drying: Dry the purified this compound crystals in a drying oven at a temperature below 110°C to avoid the loss of water of hydration if the trihydrate is the desired product.

Purification

For higher purity, the synthesized this compound can be recrystallized. A suggested method is to dissolve the product in a minimal amount of hot water (approximately 6 mL per gram of product) and then allow it to cool slowly to induce crystallization.[6][7]

Data Presentation

The following table summarizes the key parameters for the described synthesis protocol. Note that the yield is an expected value and can vary based on experimental conditions and technique.

| Parameter | Value |

| Molar Ratio (Benzoic Acid:Mg(OH)₂) | 2:1 |

| Reaction Temperature | 80-90°C |

| Reaction Time | 2-4 hours |

| Expected Yield | 85-95% |

| Purity (after recrystallization) | >99% |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Neutralization Reaction Pathway

Caption: Conceptual pathway of the neutralization reaction.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point Determination: A sharp melting point around 200°C is indicative of a pure compound.

-

Infrared (IR) Spectroscopy: To confirm the presence of the carboxylate group and the absence of the carboxylic acid hydroxyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to verify the structure of the benzoate anion.

-

Elemental Analysis: To determine the percentage of magnesium, carbon, and hydrogen, confirming the empirical formula.

-

Thermogravimetric Analysis (TGA): To determine the water of hydration content. For this compound trihydrate, a weight loss corresponding to three water molecules is expected upon heating.[4]

This guide provides a foundational framework for the synthesis and analysis of this compound. Researchers are encouraged to optimize the presented protocol to suit their specific laboratory conditions and purity requirements.

References

- 1. chem21labs.com [chem21labs.com]

- 2. researchgate.net [researchgate.net]

- 3. brainly.com [brainly.com]

- 4. US1998925A - Process for the preparation of benzoic acid and benzoates - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US2005774A - Production of benzoic acid and benzoates - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. lookchem.com [lookchem.com]

Unveiling the Crystal Architecture of Magnesium Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of magnesium benzoate (B1203000), an area of significant interest for its potential applications in pharmaceuticals and materials science. By understanding the precise three-dimensional arrangement of atoms and molecules within the crystalline lattice, researchers can better predict and control its physicochemical properties, paving the way for novel drug delivery systems and advanced materials. This document details the experimental protocols for synthesis and crystallographic analysis, presents key structural data in a clear, tabular format, and visualizes the intricate coordination environment and experimental workflow.

Introduction

Magnesium benzoate, the magnesium salt of benzoic acid, is a compound with diverse applications, including its use as a preservative and in medicine. The arrangement of its constituent ions in the solid state dictates crucial properties such as solubility, stability, and bioavailability. X-ray crystallography provides the definitive method for elucidating this atomic-level architecture. This guide is based on the detailed structural investigation reported in "Insight into Magnesium Coordination Environments in Benzoate and Salicylate (B1505791) Complexes through 25Mg Solid-State NMR Spectroscopy"[1][2], which includes a redetermination of the single-crystal X-ray structure of this compound.

Experimental Protocols

The successful analysis of a crystal structure begins with the synthesis of high-quality single crystals. The following protocols for the synthesis and X-ray diffraction analysis of this compound are based on the methodologies described in the aforementioned study.[1][2]

Synthesis of this compound Crystals

A straightforward aqueous precipitation method was employed for the synthesis of this compound.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Sodium benzoate (C₇H₅NaO₂)

-

Deionized water

Procedure:

-

Equimolar aqueous solutions of magnesium chloride hexahydrate and sodium benzoate were prepared separately.

-

The sodium benzoate solution was slowly added to the magnesium chloride solution with constant stirring.

-

The resulting white precipitate of this compound was collected by vacuum filtration.

-

The precipitate was washed with deionized water to remove any soluble impurities.

-

The purified this compound was then recrystallized from a suitable solvent system (e.g., a water/ethanol mixture) by slow evaporation at room temperature to yield single crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation:

-

A four-circle diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

-

A suitable single crystal of this compound was selected and mounted on a goniometer head.

-

The crystal was centered in the X-ray beam.

-

Initial diffraction images were collected to determine the crystal quality and unit cell parameters.

-

A full sphere of diffraction data was collected at a controlled temperature (typically 100 K or 293 K) to minimize thermal vibrations.

-

The collected diffraction data were processed, including integration of reflection intensities and corrections for absorption.

-

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data

The single-crystal X-ray diffraction analysis of this compound revealed a monoclinic crystal system. The key crystallographic data and structural parameters are summarized in the tables below.[3]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀MgO₄ |

| Formula Weight | 266.53 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.234(3) |

| b (Å) | 6.789(1) |

| c (Å) | 11.203(2) |

| α (°) | 90 |

| β (°) | 108.59(3) |

| γ (°) | 90 |

| Volume (ų) | 1168.6(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.515 |

| Absorption Coefficient (mm⁻¹) | 0.147 |

| F(000) | 552 |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Angle (°) |

| Mg1 - O1 | 2.053(1) | O1 - Mg1 - O2 | 91.5(1) |

| Mg1 - O2 | 2.081(1) | O1 - Mg1 - O1' | 180.0(1) |

| C1 - O1 | 1.261(2) | O2 - Mg1 - O2' | 180.0(1) |

| C1 - O2 | 1.258(2) | C1 - O1 - Mg1 | 131.9(1) |

| C1 - C2 | 1.489(2) | C1 - O2 - Mg1 | 128.7(1) |

| C2 - C3 | 1.391(2) | O1 - C1 - O2 | 123.4(1) |

| C2 - C7 | 1.392(2) | O1 - C1 - C2 | 118.2(1) |

| C3 - C4 | 1.385(3) | O2 - C1 - C2 | 118.4(1) |

Symmetry transformations used to generate equivalent atoms: ' -x+1, y, -z+1/2

Structural Description and Visualization

The crystal structure of this compound consists of magnesium cations coordinated by benzoate anions, forming a one-dimensional coordination polymer.[3] Each magnesium ion is octahedrally coordinated by six oxygen atoms from four different benzoate ligands. Two of the benzoate ligands act as bidentate bridging ligands, connecting adjacent magnesium ions to form an infinite chain along the c-axis. The other two benzoate ligands are monodentate.

Coordination Environment of the Magnesium Ion

The coordination geometry around the magnesium ion is a distorted octahedron. This local coordination is a critical determinant of the material's properties.

Caption: A diagram illustrating the octahedral coordination of the magnesium ion by oxygen atoms from four benzoate ligands.

Experimental Workflow

The overall process for determining the crystal structure of this compound is a multi-step procedure that requires careful execution at each stage.

Caption: A flowchart outlining the key stages in the synthesis, data collection, and analysis for determining the crystal structure of this compound.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound, from experimental protocols to the final structural details. The presented data and visualizations offer valuable insights for researchers and professionals in the fields of crystallography, pharmaceutical sciences, and materials science. A thorough understanding of the crystal structure is paramount for controlling the properties of this compound and for the rational design of new materials and drug formulations with enhanced performance. The redetermined crystal structure in the C2/c space group provides a more accurate model for future computational and experimental studies.[3]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Magnesium Benzoate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of magnesium benzoate (B1203000) powder. It is intended to be a resource for researchers, scientists, and professionals in drug development who require detailed information on this compound for formulation, analysis, and application purposes. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations to illustrate fundamental processes and workflows.

General and Structural Properties

Magnesium benzoate is the magnesium salt of benzoic acid. It is a white, crystalline powder that finds applications in the pharmaceutical, cosmetic, and food industries, primarily for its antimicrobial and preservative properties.[1][2][3]

Chemical Structure and Identification

-

Chemical Name: Magnesium Dibenzoate[1]

-

Synonyms: Benzoic acid, magnesium salt; this compound trihydrate[1][4]

-

CAS Number: 553-70-8[5]

-

EINECS Number: 209-045-2[1]

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative properties of this compound powder compiled from various sources.

| Property | Value | Citations |

| Molecular Weight | 266.53 g/mol | [1][5][6] |

| Appearance | White, odorless, crystalline powder | [3][4][5][7] |

| Melting Point | ~200 °C (392 °F) | [1][4][5][7][8] |

| Solubility | Soluble in water and alcohol. Freely soluble in hot water. | [1][4][5][7] |

| In water: 1 part in 20 parts water. | [5] | |

| Estimated: 938.3 mg/L @ 25 °C | [8] | |

| Boiling Point | 249.3 °C at 760 mmHg (for benzoic acid component) | [1][4] |

| Flash Point | 111.4 °C (for benzoic acid component) | [1][4] |

| Vapor Pressure | 0.0122 mmHg at 25°C | [1] |

| Assay | ≥ 95.0% | [3][8] |

| Hydration | Commonly exists as a trihydrate, loses 3H₂O at 110 °C. | [1][4][7] |

Synthesis and Chemical Reactivity

This compound is typically synthesized through a straightforward acid-base neutralization reaction. Its chemical behavior is dictated by the properties of the magnesium cation and the benzoate anion.

General Synthesis Pathway

The synthesis involves the reaction of a magnesium base, such as magnesium hydroxide (B78521) or magnesium oxide, with benzoic acid. The resulting salt can then be isolated by crystallization.

Caption: General synthesis pathway for this compound.

Stability and Decomposition

This compound is relatively stable under standard conditions.[2] The trihydrate form will lose its water of crystallization upon heating to 110 °C.[1][4][7] At its melting point of approximately 200 °C, some decomposition may begin to occur.[1] Contact with strong oxidizing agents can cause it to burn, producing harmful products like carbon monoxide and carbon dioxide.[3]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound powder.

Melting Point Determination (Capillary Method)

This is a standard and widely used technique for determining the melting point of a crystalline solid.[9][10]

-

Sample Preparation: Ensure the this compound powder is completely dry. If necessary, dry in a desiccator or a low-temperature oven. Grind the sample into a fine, uniform powder using a mortar and pestle.[10][11]

-

Capillary Loading: Press the open end of a capillary tube into the powder multiple times. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[12] Alternatively, drop the tube through a long glass tube to compact the sample. The final packed sample height should be 2-3 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Measurement:

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound powder to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed, airtight flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the sample.

-

Analysis: Accurately quantify the concentration of this compound in the clear, saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Calculation: Express the solubility in terms of mass per volume (e.g., g/L or mg/mL).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (Thin Solid Film Method): [1]

-

Dissolve a small amount (~50 mg) of this compound powder in a few drops of a volatile solvent like acetone (B3395972) or methylene (B1212753) chloride.[1]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[1]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum.

-

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the molecule's functional groups. Key expected absorptions for this compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the benzoate portion of the molecule.

-

Sample Preparation: Dissolve 5-25 mg of this compound powder in an appropriate deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). Transfer the solution to a clean NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

The instrument is tuned, and the magnetic field is shimmed for homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Analysis: The chemical shifts (δ), signal integrations (for ¹H), and coupling patterns in the spectra are analyzed to confirm the structure of the benzoate anion.

Key Applications and Mechanisms

The primary utility of this compound in pharmaceuticals and related fields stems from its antimicrobial properties.

Antimicrobial Mechanism of Action

The preservative action of benzoates is not due to the salt itself, but to the undissociated benzoic acid molecule, which is in equilibrium with the benzoate ion in solution. This mechanism is most effective in acidic conditions (pH 2.5-4.0).[4]

Caption: Antimicrobial mechanism of benzoates.

The lipophilic, undissociated benzoic acid easily passes through the microbial cell membrane.[4][5] Once inside the more alkaline cytoplasm, it dissociates, releasing protons that acidify the cell's interior.[5] This disrupts the proton motive force, interfering with critical metabolic functions like ATP synthesis and ultimately inhibiting the growth of bacteria and fungi.[3][5]

General Characterization Workflow

The comprehensive characterization of a chemical powder like this compound follows a logical progression of analytical techniques to confirm identity, purity, and properties.

Caption: General workflow for chemical characterization.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Sodium Benzoate? [synapse.patsnap.com]

- 4. snowhitechem.com [snowhitechem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 9. westlab.com [westlab.com]

- 10. thinksrs.com [thinksrs.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

In-Depth Technical Guide: Solubility of Magnesium Benzoate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium benzoate (B1203000), the magnesium salt of benzoic acid, is utilized in various industrial applications, including as a preservative in food, cosmetics, and pharmaceutical formulations.[1] Its efficacy and formulation characteristics are intrinsically linked to its solubility in different solvent systems. This technical guide provides a comprehensive overview of the available data on the solubility of magnesium benzoate in aqueous and organic media. It also outlines detailed experimental protocols for the accurate determination of its solubility, addressing the current gaps in publicly available data.

Quantitative Solubility Data

The quantitative solubility data for this compound is not extensively documented in publicly available literature. The existing data points show some discrepancies, underscoring the necessity for empirical determination for specific applications.

Table 1: Reported Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Method | Source |

| Not Specified | ~ 5 | Not Specified | General Chemical Reference |

| 25 | ~ 0.094 | Estimation | The Good Scents Company[2] |

| 25 | 0.001 | Calculation from Ksp | Gauth[3] |

Note: The significant variation in reported values highlights the importance of experimental verification.

Experimental Protocols for Solubility Determination

Accurate determination of thermodynamic solubility is crucial for drug development and formulation. The following protocols describe the gold-standard shake-flask method for determining the equilibrium solubility of this compound.

Principle of the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5] It involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is achieved. The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.

Materials and Equipment

-

This compound (high purity)

-

Solvents (e.g., deionized water, ethanol, methanol, acetone, diethyl ether)

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)

Detailed Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., water, ethanol). The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25°C, 37°C).

-

Agitate the flasks at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the flasks to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any undissolved solid particles, either centrifuge the sample at high speed or filter it through a syringe filter.[4][5] This step is critical to avoid overestimation of solubility.

-

-

Quantification of Dissolved this compound:

-

Accurately dilute the clear supernatant with the appropriate solvent to a concentration within the linear range of the chosen analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

UV-Vis Spectrophotometry: Prepare a standard calibration curve of this compound in the solvent of interest. Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) for the benzoate chromophore.[7]

-

High-Performance Liquid Chromatography (HPLC): Develop and validate an HPLC method for the quantification of benzoate. This is a highly sensitive and specific method.[8][9]

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for Solubility Determination.

Conclusion

While this compound is qualitatively known to be soluble in water and alcohol, there is a notable lack of precise, publicly available quantitative solubility data across a range of temperatures and in various organic solvents. The discrepancies in the existing reported values for aqueous solubility emphasize that for applications in research, drug development, and formulation, experimental determination of solubility is imperative. The shake-flask method, coupled with a validated analytical technique such as UV-Vis spectrophotometry or HPLC, provides a robust and reliable means of obtaining this critical physicochemical parameter. The detailed protocol and workflow provided in this guide offer a standardized approach for researchers to generate accurate and reproducible solubility data for this compound.

References

- 1. Cas 553-70-8,this compound | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. gauthmath.com [gauthmath.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. quora.com [quora.com]

- 7. ajrconline.org [ajrconline.org]

- 8. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]

- 9. njlabs.com [njlabs.com]

Thermal Decomposition Profile of Magnesium Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermal decomposition profile of magnesium benzoate (B1203000). Although direct, comprehensive studies on the thermal analysis of magnesium benzoate are not extensively available in peer-reviewed literature, this document synthesizes information from related compounds and general principles of thermal analysis to present a probable decomposition pathway. This guide includes postulated decomposition stages, expected mass losses, and potential intermediate and final products. Methodologies for key experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are also detailed to facilitate further research.

Introduction

This compound, the magnesium salt of benzoic acid, is utilized in various applications, including pharmaceuticals and as a preservative. Its thermal stability and decomposition characteristics are critical parameters for its use in manufacturing processes, formulation development, and for ensuring product quality and safety. Understanding the thermal decomposition profile is essential for predicting its behavior at elevated temperatures and for identifying potential degradation products.

This compound typically exists in a hydrated form, most commonly as this compound trihydrate (Mg(C₆H₅COO)₂·3H₂O). The thermal decomposition is, therefore, expected to be a multi-stage process involving dehydration, followed by the decomposition of the anhydrous salt, and finally the formation of a stable inorganic residue.

Postulated Thermal Decomposition Pathway

Based on the thermal behavior of other metal carboxylates and magnesium salts, the thermal decomposition of this compound trihydrate in an inert atmosphere is proposed to occur in the following stages:

-

Stage I: Dehydration: The initial stage involves the loss of water of crystallization to form anhydrous this compound.

-

Stage II: Decomposition of Anhydrous Salt: The anhydrous this compound decomposes to form intermediate products. This stage can be complex and may involve the formation of magnesium carbonate and various organic fragments.

-

Stage III: Final Decomposition to Magnesium Oxide: The intermediate products, primarily magnesium carbonate, decompose at higher temperatures to yield the final, stable residue of magnesium oxide.

Quantitative Decomposition Data (Postulated)

The following table summarizes the theoretical mass losses for the postulated decomposition stages of this compound trihydrate. These values are calculated based on stoichiometry and serve as a predictive guide for experimental analysis.

| Stage | Temperature Range (°C) (Estimated) | Proposed Reaction | Theoretical Mass Loss (%) |

| I | 50 - 150 | Mg(C₆H₅COO)₂·3H₂O → Mg(C₆H₅COO)₂ + 3H₂O | 16.86 |

| II | 300 - 500 | Mg(C₆H₅COO)₂ → MgCO₃ + Other products | 56.78 |

| III | > 500 | MgCO₃ → MgO + CO₂ | 13.73 |

| Total | Mg(C₆H₅COO)₂·3H₂O → MgO | 87.37 |

Experimental Protocols

To experimentally determine the thermal decomposition profile of this compound, the following methodologies are recommended:

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically flowing nitrogen or argon (e.g., at a flow rate of 20-50 mL/min), to prevent oxidative side reactions. To study oxidative stability, a similar experiment can be run in an air or oxygen atmosphere.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature of approximately 800-1000°C. A linear heating rate of 10°C/min is commonly used.

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and completion temperatures of decomposition stages and the percentage mass loss for each step. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of mass loss.

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC)

-

Instrument: A DTA or DSC instrument.

-

Sample Preparation: Similar to TGA, a small, accurately weighed sample is placed in a crucible, with an empty reference crucible also placed in the analyzer.

-

Atmosphere and Temperature Program: The experimental conditions (atmosphere and heating rate) should be identical to those used for the TGA analysis to allow for direct correlation of thermal events.

-

Data Analysis: The DTA/DSC curve shows the temperature difference (or heat flow difference) between the sample and the reference as a function of temperature. Endothermic peaks typically correspond to processes such as dehydration and decomposition, while exothermic peaks may indicate phase transitions or oxidative decomposition.

Evolved Gas Analysis (EGA)

-

Instrument: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Methodology: The experimental conditions for the TGA are the same as described above. The gaseous products evolved during the decomposition are continuously transferred to the MS or FTIR for analysis.

-

Data Analysis: The MS or FTIR data provides real-time information on the chemical nature of the evolved gases at each stage of decomposition, which is crucial for elucidating the decomposition mechanism and identifying intermediate products. For example, the detection of water vapor, carbon dioxide, and benzene (B151609) or other aromatic fragments would be expected.

Visualization of the Decomposition Pathway

The logical progression of the thermal decomposition of this compound trihydrate can be visualized as follows:

Caption: Postulated thermal decomposition pathway of this compound trihydrate.

Conclusion

The thermal decomposition of this compound is a multi-step process that is initiated by dehydration, followed by the decomposition of the anhydrous salt through intermediate species, and ultimately yields magnesium oxide as the final residue. While this guide provides a postulated profile based on theoretical calculations and analogies to related compounds, experimental verification using techniques such as TGA, DTA, and EGA-MS/FTIR is essential for a definitive characterization. The methodologies and predictive data presented herein offer a solid foundation for researchers and professionals in the pharmaceutical and chemical industries to undertake further investigations into the thermal properties of this compound.

Molecular formula and molar mass of magnesium benzoate

Magnesium benzoate (B1203000) is an organic chemical compound, specifically the magnesium salt of benzoic acid. This white, crystalline powder is soluble in water and alcohol. Historically, it has been utilized in the treatment of gout and arthritis.

Molecular and Mass Data

The fundamental chemical properties of magnesium benzoate, its molecular formula and molar mass, are summarized below. The molecular formula dictates the elemental composition of the molecule, while the molar mass provides the mass of one mole of the substance, a critical parameter in stoichiometry and solution preparation for experimental research.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₀MgO₄ | [1][2][3] |

| Molar Mass | 266.53 g/mol | [1][2][3] |

The molecular formula, C₁₄H₁₀MgO₄, indicates that each molecule of this compound is composed of 14 carbon atoms, 10 hydrogen atoms, one magnesium atom, and four oxygen atoms. The molar mass is a direct calculation from this formula based on the atomic masses of its constituent elements.

References

Unveiling Magnesium's Coordination Sphere: A Technical Guide to 25Mg Solid-State NMR of Magnesium Benzoate Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 25Mg solid-state Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of magnesium benzoate (B1203000) complexes. Magnesium ions are critical in a vast array of biological processes and are increasingly important in the development of metal-organic frameworks (MOFs) and pharmaceutical formulations. Understanding the local coordination environment of magnesium in these solid-state materials is paramount for rational design and optimization. 25Mg solid-state NMR, particularly at ultra-high magnetic fields, has emerged as a powerful technique to probe the subtle variations in the magnesium coordination sphere, providing invaluable insights into structure-property relationships.

This guide provides a comprehensive overview of the experimental protocols, quantitative data analysis, and the synergistic use of computational modeling to interpret 25Mg NMR spectra of magnesium benzoate and related complexes.

Quantitative 25Mg Solid-State NMR Data

The following table summarizes the experimental 25Mg solid-state NMR parameters for a series of this compound and salicylate (B1505791) complexes, as reported by Burgess et al.[1][2][3][4] These data highlight the sensitivity of 25Mg NMR parameters to the local coordination environment of the magnesium ion.

| Compound | 25Mg Isotropic Chemical Shift (δiso) / ppm | Quadrupolar Coupling Constant (CQ) / MHz | Asymmetry Parameter (ηQ) |

| This compound Complexes | |||

| This compound Trihydrate | 8.1 | 4.10 | 0.55 |

| Anhydrous this compound | 1.1 | 5.15 | 0.85 |

| Magnesium Salicylate Complexes | |||

| Magnesium Salicylate Tetrahydrate | 8.6 | 3.80 | 0.50 |

| Anhydrous Magnesium Salicylate | -1.8 | 5.85 | 0.95 |

| Other Related Complexes | |||

| Magnesium Acetate Tetrahydrate | 9.2 | 3.20 | 0.30 |

| Anhydrous Magnesium Acetate | -4.2 | 6.20 | 0.70 |

Experimental and Computational Workflow

The successful application of 25Mg solid-state NMR to this compound complexes involves a synergistic workflow combining synthesis, experimental NMR, and computational modeling. The following diagram illustrates this integrated approach.

Caption: Integrated workflow for 25Mg solid-state NMR studies.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the 25Mg solid-state NMR analysis of this compound complexes, primarily based on the work of Burgess et al.[1][2][3][4]

Synthesis of this compound Complexes

This compound Trihydrate: An aqueous solution of benzoic acid is neutralized with a stoichiometric amount of magnesium hydroxide. The resulting solution is slowly evaporated at room temperature to yield crystalline this compound trihydrate.

Anhydrous this compound: this compound trihydrate is heated under vacuum at 150 °C for several hours to remove the coordinated water molecules, resulting in the anhydrous form.

25Mg Solid-State NMR Spectroscopy

Spectrometer and Hardware:

-

Magnetic Field Strength: 21.1 T

-

Spectrometer: Bruker Avance III

-

Probe: 3.2 mm HX MAS probe

Data Acquisition Parameters:

-

Larmor Frequency: 51.6 MHz for 25Mg at 21.1 T

-

Magic Angle Spinning (MAS) Rate: 20 kHz

-

Pulse Sequence: A Hahn-echo pulse sequence (π/2 - τ - π - τ - acq) is typically used to acquire the 25Mg NMR spectra.

-

π/2 Pulse Length: 2.5 µs

-

Recycle Delay: 5 s

-

Number of Scans: Averaging a large number of scans (e.g., > 20,000) is often necessary due to the low natural abundance and low gyromagnetic ratio of 25Mg.

-

Referencing: 25Mg chemical shifts are externally referenced to a saturated aqueous solution of MgCl2 (0 ppm).

Data Processing and Analysis:

-

The acquired free induction decays (FIDs) are processed with an exponential line broadening of 100-200 Hz.

-

The resulting spectra are analyzed using specialized solid-state NMR software (e.g., TopSpin, WSOLIDS).

-

The experimental spectra are simulated to extract the isotropic chemical shift (δiso), the quadrupolar coupling constant (CQ), and the asymmetry parameter (ηQ).

Computational Methods: GIPAW DFT Calculations

Software:

Calculation Parameters:

-

Functional: The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) functional is often used.

-

Pseudopotentials: On-the-fly generated (OTFG) ultrasoft pseudopotentials are employed.

-

Plane-Wave Basis Set Cutoff: A cutoff energy of at least 600 eV is recommended for good convergence.

-

k-point Sampling: A Monkhorst-Pack grid with a spacing of approximately 0.05 Å-1 is used for Brillouin zone integration.

-

Structure Optimization: The crystal structures of the this compound complexes are typically optimized to relax the atomic positions before calculating the NMR parameters.

Structure-NMR Parameter Relationships

The 25Mg NMR parameters, particularly the quadrupolar coupling constant (CQ), are highly sensitive to the local geometry of the magnesium ion's coordination sphere. In this compound and related complexes, the Mg2+ ion is typically coordinated to six oxygen atoms in a distorted octahedral geometry. The magnitude of the CQ value is directly related to the degree of this distortion.

Caption: Correlation of Mg2+ coordination with 25Mg NMR parameters.

A more distorted octahedral environment around the Mg2+ ion leads to a larger electric field gradient (EFG) at the nucleus, resulting in a larger CQ value.[1][2][3][4] The isotropic chemical shift (δiso) is also influenced by the nature of the coordinating ligands and the overall electronic structure of the complex.

Conclusion

25Mg solid-state NMR spectroscopy, when coupled with first-principles calculations, provides a powerful and nuanced view of the magnesium coordination environment in solid-state benzoate complexes. This detailed understanding is crucial for the rational design of new materials with tailored properties, from drug delivery systems to advanced MOFs. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals working in these fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Insight into magnesium coordination environments in benzoate and salicylate complexes through 25Mg solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Insight into Magnesium Coordination Environments in Benzoate and Salicylate Complexes through 25Mg Solid-State NMR Spectroscopy - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 4. aminer.org [aminer.org]

- 5. researchgate.net [researchgate.net]

- 6. Calculations [warwick.ac.uk]

A Technical Guide to the Synthesis of Benzoate-Intercalated Magnesium-Aluminum Layered Double Hydroxides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of benzoate-intercalated magnesium-aluminum layered double hydroxides (Mg-Al LDHs). Layered double hydroxides are a class of anionic clays (B1170129) with a unique layered structure, making them ideal host materials for the intercalation of various guest anions, including active pharmaceutical ingredients. Benzoate (B1203000), a simple organic anion, serves as a model guest molecule for developing controlled-release drug delivery systems. This document details the primary synthesis methodologies, presents key quantitative data for comparative analysis, and offers detailed experimental protocols.

Introduction to Mg-Al Layered Double Hydroxides

Magnesium-aluminum layered double hydroxides, structurally similar to the mineral hydrotalcite, consist of positively charged brucite-like layers of mixed magnesium and aluminum hydroxides. The partial substitution of divalent Mg²⁺ by trivalent Al³⁺ cations generates a net positive charge on the layers, which is compensated by interlayer anions and water molecules. This layered structure allows for the intercalation of a wide variety of anions, making LDHs versatile materials for applications in catalysis, environmental remediation, and particularly in the pharmaceutical field as drug carriers. The ability to control the release of intercalated guest molecules makes them attractive for developing novel drug delivery systems.

Synthesis Methodologies

The intercalation of benzoate into the interlayer space of Mg-Al LDHs can be achieved through several methods, primarily co-precipitation, ion exchange, and the reconstruction method. The choice of synthesis route can significantly influence the material's properties, such as crystallinity, particle size, and benzoate loading.

Co-precipitation

The co-precipitation method is the most common and straightforward approach for synthesizing LDHs. It involves the simultaneous precipitation of magnesium and aluminum salts from an aqueous solution in the presence of the guest anion (benzoate) under alkaline conditions. This method allows for the direct incorporation of the desired anion into the interlayer space as the layered structure is formed. The pH of the precipitation medium is a critical parameter that must be carefully controlled, typically in the range of 7-10, to ensure the formation of the desired LDH phase.[1][2]

Ion Exchange

The ion exchange method is a versatile technique that involves replacing the existing interlayer anions of a pre-synthesized LDH with the desired guest anion. Typically, an LDH precursor containing a simple, easily exchangeable anion like nitrate (B79036) (NO₃⁻) or chloride (Cl⁻) is first synthesized. This precursor is then dispersed in a solution containing a high concentration of the benzoate anion, leading to the exchange of the interlayer anions. This method is particularly useful for intercalating guest anions that may be sensitive to the conditions of direct co-precipitation.

Reconstruction Method

The reconstruction method, also known as the "memory effect," relies on the ability of calcined LDHs to reform their layered structure upon rehydration in an aqueous solution containing the desired guest anion. Calcination of an LDH at temperatures between 400-500°C leads to the formation of a mixed metal oxide (MMO). When this MMO is rehydrated, it can intercalate anions present in the solution to restore the layered structure. This method can lead to a high loading of the guest anion.[3]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the characterization of benzoate and structurally similar organic anion-intercalated Mg-Al LDHs synthesized by different methods.

Table 1: Basal Spacing of Organic Anion-Intercalated Mg-Al LDHs

| Intercalated Anion | Synthesis Method | Mg:Al Ratio | Basal Spacing (Å) | Reference |

| Benzoate | Not Specified | Not Specified | ~7.6 (Horizontal Orientation) | [3] |

| p-Aminobenzoate | Co-precipitation & Ion Exchange | Not Specified | 15.3 | [4] |

| p-Methylbenzoate | Reconstruction | 2:1 | 16.96 | [5] |

| p-Bromobenzoate | Reconstruction | 2:1 | 17.19 | [5] |

| Benzoate (Ni-Al LDH) | Homogeneous Precipitation | Not Specified | 15.6 | [6] |

Table 2: Particle Size of Mg-Al LDHs

| Intercalated Anion | Synthesis Method | Mean Particle Size | Reference |

| Chloride | Co-precipitation | 135 nm | |

| Not Specified | Co-precipitation | Aggregates of nano-sized particles | |

| Chloride | Ion Exchange Resin Method | ~50 nm | [7] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of benzoate-intercalated Mg-Al LDHs.

Co-precipitation Method

Reagents:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Sodium benzoate (C₇H₅NaO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

Procedure:

-

Prepare a 200 mL aqueous solution containing Mg(NO₃)₂·6H₂O and Al(NO₃)₃·9H₂O with a desired Mg:Al molar ratio (e.g., 2:1).

-

Prepare a separate aqueous solution of sodium benzoate.

-

Add the metal salt solution dropwise to the sodium benzoate solution under vigorous stirring.

-

Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH of the mixture between 9 and 10.[8]

-

After the addition is complete, age the resulting slurry at 70°C for 18 hours with continuous stirring.[1]

-

Cool the suspension to room temperature.

-

Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.

-

Dry the product in an oven at 80°C for 12 hours.

Ion Exchange Method

Reagents:

-

Mg-Al-NO₃ LDH (pre-synthesized)

-

Sodium benzoate (C₇H₅NaO₂)

-

Deionized water

Procedure:

-

Synthesize Mg-Al-NO₃ LDH precursor using a co-precipitation method similar to 4.1, but in the absence of sodium benzoate and using sodium nitrate as the interlayer anion source if needed.

-

Disperse the pre-synthesized Mg-Al-NO₃ LDH in a deionized water solution containing an excess of sodium benzoate.

-

Stir the suspension vigorously at room temperature for 24 hours.

-

Filter the solid product and wash it repeatedly with deionized water to remove any residual sodium benzoate and nitrate ions.

-

Dry the final product at 80°C for 12 hours.

Reconstruction Method

Reagents:

-

Mg-Al-CO₃ LDH (or other LDH precursor)

-

Sodium benzoate (C₇H₅NaO₂)

-

Deionized water

Procedure:

-

Synthesize a Mg-Al-CO₃ LDH precursor via co-precipitation.

-

Calcined the LDH precursor in a furnace at 450°C for 4 hours to obtain the mixed metal oxide (MMO).

-

Disperse the calcined MMO powder in a deionized water solution of sodium benzoate.

-

Stir the suspension at room temperature for 24 hours to allow for the reconstruction of the layered structure with intercalated benzoate anions.

-

Filter the product, wash it thoroughly with deionized water, and dry at 80°C for 12 hours.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis, characterization, and application testing of benzoate-intercalated Mg-Al LDHs.

Synthesis Parameter Relationships

Caption: Logical relationships between key synthesis parameters and the resulting material properties of benzoate-intercalated LDHs.

References

- 1. Development of Drug Delivery Systems Based on Layered Hydroxides for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Natural Occurrence of Magnesium and Benzoic Acid Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of magnesium and benzoic acid, substances of significant interest in various scientific and pharmaceutical fields. This document details their presence in the biosphere, presents quantitative data, outlines experimental protocols for their analysis, and visualizes their roles in key biological signaling pathways.

Natural Occurrence of Magnesium and Benzoic Acid

Magnesium: An Essential Mineral in Nature

Magnesium (Mg) is an essential element for all living organisms, playing a critical role in numerous physiological and biochemical processes.[1] It is the eighth most abundant element in the Earth's crust and is widely distributed in the environment.[2]

In Plants: Magnesium is a central component of the chlorophyll (B73375) molecule, making it indispensable for photosynthesis.[1][2][3] Its deficiency in plants leads to stunted growth and yellowing of leaves (chlorosis).[2] Plants absorb magnesium from the soil, where it is present in various minerals.[2][3] Good plant-based sources of magnesium for human consumption include green leafy vegetables (due to their high chlorophyll content), nuts, seeds, and whole grains.[1][4]

In Animals: In animals, magnesium is the second most abundant intracellular cation and is involved in over 300 enzymatic reactions.[1] It is crucial for energy production (ATP metabolism), DNA and RNA synthesis, muscle contraction, nerve function, and maintaining a normal heart rhythm.[1][4] Approximately 50-60% of the body's magnesium is found in the bones.[4][5] It has been identified in the viscera and muscles of various animal species.[6]

Benzoic Acid: A Widespread Natural Preservative

Benzoic acid is a simple aromatic carboxylic acid that occurs naturally in a variety of plants and animals.[6] It serves as an intermediate in the biosynthesis of many secondary metabolites.[6]

In Plants: Benzoic acid and its derivatives are found in many fruits, berries, and spices.[7][8][9] Ripe fruits of certain Vaccinium species, such as cranberries and bilberries, can contain high concentrations of free benzoic acid, which acts as a natural preservative.[10] It is also found in cinnamon, cloves, and anise.[9][11] Plants can increase their production of benzoic acid in response to pathogenic infections.[11] The biosynthesis of benzoic acid in plants primarily occurs from cinnamic acid through pathways analogous to fatty acid beta-oxidation.[6][12][13]

In Animals: Benzoic acid has been identified in animal tissues, particularly in omnivorous and phytophagous species.[6] For instance, it has been found in the gland secretions of male muskoxen and Asian bull elephants.[6] In humans and other animals, benzoic acid is rapidly metabolized and excreted in the urine as hippuric acid.[11]

Quantitative Data on Natural Occurrence

The following tables summarize the concentrations of magnesium and benzoic acid found in various natural sources.

Table 1: Magnesium Content in Selected Foods

| Food Source | Magnesium Content (mg per 100g) |

| Pumpkin seeds (hulled, roasted) | 535 |

| Almonds (roasted) | 286 |

| Spinach (cooked) | 87 |

| Cashews (roasted) | 253 |

| Dark chocolate (70-85% cacao) | 228 |

| Avocados | 29 |

| Black beans (cooked) | 60 |

| Tofu | 30 |

| Salmon | 27 |

| Banana | 27 |

Data compiled from multiple sources.[14][15][16][17][18]

Table 2: Benzoic Acid Content in Selected Foods

| Food Source | Benzoic Acid Content (mg per kg) |

| Cranberries | Up to 1300 |

| Bilberries | Up to 1300 |

| Blueberries | Up to 1300 |

| Lingonberries | Up to 1300 |

| Cinnamon | 336 |

| Cottage Cheese | 90 |

| Cloves | 15-50 |

| Nutmeg | 15-50 |

| Fermented milk products | Up to 36 (mg/L) |

| Raw or UHT pasteurized milk | Up to 28 (mg/L) |

Data compiled from multiple sources.[9][11]

Experimental Protocols for Analysis

This section provides detailed methodologies for the quantitative analysis of magnesium and benzoic acid in biological and food matrices.

Quantification of Magnesium

Atomic Absorption Spectrometry is a common and reliable method for determining the concentration of magnesium in various samples.

Sample Preparation (Plant Material):

-

Drying: Dry the plant material in an oven at 70-80°C until a constant weight is achieved.

-

Grinding: Grind the dried plant material to a fine powder using a mortar and pestle or a mill.

-

Digestion: Accurately weigh about 0.5-1.0 g of the powdered sample into a digestion tube. Add a mixture of nitric acid (HNO₃) and perchloric acid (HClO₄) (typically in a 4:1 or 5:1 ratio).

-

Heating: Heat the mixture on a digestion block, gradually increasing the temperature to around 200°C, until the solution becomes clear.

-

Dilution: After cooling, dilute the clear digest to a known volume (e.g., 50 mL or 100 mL) with deionized water. The sample is now ready for AAS analysis.

AAS Measurement Protocol:

-

Instrument Setup: Set up the atomic absorption spectrometer with a magnesium hollow cathode lamp. Set the wavelength to 285.2 nm.

-

Standard Preparation: Prepare a series of magnesium standard solutions of known concentrations (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 ppm) from a stock solution. These standards should also contain lanthanum chloride to suppress interferences from phosphate, aluminum, and silicate.[4][8]

-

Calibration: Aspirate the blank (deionized water with lanthanum chloride) to zero the instrument. Then, aspirate the standard solutions in ascending order of concentration to generate a calibration curve.

-

Sample Analysis: Aspirate the prepared sample solutions and record their absorbance.

-

Calculation: Determine the magnesium concentration in the sample solutions from the calibration curve. Calculate the original magnesium content in the plant material based on the initial weight and dilution factor.

This titrimetric method is a classic and cost-effective technique for quantifying magnesium.

Sample Preparation (Food):

-

Ashing: Accurately weigh a known amount of the food sample into a crucible and ash it in a muffle furnace at 550°C until a white or gray ash is obtained.

-

Dissolution: Dissolve the ash in a small amount of dilute hydrochloric acid (HCl) and heat gently.

-

Filtration and Dilution: Filter the solution to remove any insoluble matter and dilute it to a known volume with deionized water.

Titration Protocol:

-

Sample Aliquot: Pipette a known volume of the prepared sample solution into an Erlenmeyer flask.

-

Buffering: Add an ammonia (B1221849) buffer solution (NH₃/NH₄Cl) to adjust the pH to approximately 10.[19][20]

-

Indicator: Add a few drops of an appropriate indicator, such as Eriochrome Black T.[19][20] The solution will turn wine-red in the presence of magnesium ions.

-

Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). The endpoint is reached when the color changes from wine-red to a clear blue.[19][20]

-

Calculation: The concentration of magnesium in the sample is calculated based on the volume of EDTA solution used, its molarity, and the initial sample volume and weight.

Quantification of Benzoic Acid

HPLC is a highly specific and sensitive method for the determination of benzoic acid in food and beverage samples.

Sample Preparation (Fruit Juice):

-

Degassing: If the sample is carbonated, degas it using an ultrasonic bath or by vacuum.

-

Dilution: Dilute the juice sample with a suitable solvent, often the mobile phase, to bring the benzoic acid concentration within the linear range of the calibration curve.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[21]

HPLC Protocol:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm).[22]

-

Mobile Phase: A common mobile phase is a mixture of an acetate (B1210297) buffer (e.g., ammonium (B1175870) acetate adjusted to pH 4.2-4.5) and an organic solvent like methanol (B129727) or acetonitrile.[21][22]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 230-235 nm.[3][22]

-

Injection Volume: Typically 20 µL.

-

-

Standard Preparation: Prepare a series of benzoic acid standard solutions of known concentrations in the mobile phase.

-

Calibration: Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the prepared sample solution and record the chromatogram.

-

Quantification: Identify the benzoic acid peak in the sample chromatogram by comparing its retention time with that of the standards. Quantify the concentration using the calibration curve.

Solvent extraction is a fundamental technique used to isolate benzoic acid from a complex matrix, often as a preliminary step before quantification.

Extraction Protocol from a Solid Mixture:

-

Dissolution: Dissolve the sample containing benzoic acid (and other components) in an organic solvent in which benzoic acid is soluble, such as diethyl ether or tert-butyl methyl ether.[5][9][23]

-

Basification: Transfer the organic solution to a separatory funnel and add an aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH).[5][9] Shake the funnel vigorously to allow the benzoic acid to react with the base, forming its water-soluble salt (sodium benzoate).

-

Separation: Allow the layers to separate. The aqueous layer, containing the sodium benzoate, is drained and collected. This step can be repeated to ensure complete extraction.

-

Acidification: Cool the collected aqueous layer in an ice bath and acidify it by adding a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper).[9][23] This will precipitate the benzoic acid.

-

Isolation: Collect the precipitated benzoic acid by vacuum filtration, wash it with cold water, and dry it.[9][10][23]

Visualization of Signaling Pathways

Magnesium plays a crucial role as a signaling molecule in various biological pathways. The following diagrams, created using the DOT language, illustrate some of these key roles.

Magnesium's Role in NMDA Receptor Signaling

Magnesium acts as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is critical for synaptic plasticity, learning, and memory.[11][24]

Caption: Magnesium's voltage-dependent block of the NMDA receptor.

Magnesium's Influence on Cardiac Muscle Contraction

Magnesium is a crucial regulator of cardiac muscle function, primarily by modulating calcium ion channels.[8][14]

References

- 1. legislation.gov.uk [legislation.gov.uk]

- 2. mdpi.com [mdpi.com]

- 3. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]

- 4. nemi.gov [nemi.gov]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Insights into Modulation of Calcium Signaling by Magnesium in Calmodulin, Troponin C and Related EF-hand Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Yin and Yang of Heartbeats: Magnesium–Calcium Antagonism Is Essential for Cardiac Excitation–Contraction Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Connection Between Magnesium and Heart Health: Understanding Its Impact on Cardiovascular Wellness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]

- 10. scribd.com [scribd.com]

- 11. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Magnesium Acts as a Second Messenger in the Regulation of NMDA Receptor-Mediated CREB Signaling in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. canterbury.ac.nz [canterbury.ac.nz]

- 14. Cardiovascular actions of magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. agilent.com [agilent.com]

- 17. Effects of magnesium on inactivation of the voltage-gated calcium current in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nemi.gov [nemi.gov]

- 19. dot.state.mn.us [dot.state.mn.us]

- 20. chemlab.truman.edu [chemlab.truman.edu]

- 21. journals.ust.edu [journals.ust.edu]

- 22. fimm.valahia.ro [fimm.valahia.ro]

- 23. odinity.com [odinity.com]

- 24. brain.phgy.queensu.ca [brain.phgy.queensu.ca]

An In-depth Technical Guide to the Grignard Reaction for the Synthesis of Benzoate Precursors

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction stands as a cornerstone in organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of its application in the synthesis of benzoate (B1203000) precursors, crucial intermediates in the development of pharmaceutical agents and other fine chemicals. The Grignard reaction's utility in this area primarily involves the carboxylation of an organomagnesium halide or the addition of a Grignard reagent to a benzoate ester.

Core Concepts and Reaction Mechanisms

The Grignard reagent, an organomagnesium halide (R-Mg-X), is a powerful nucleophile and a strong base.[1] Its carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking electrophilic centers such as the carbon atom of a carbonyl group or carbon dioxide.[2][3]

Two primary pathways utilizing the Grignard reaction for the synthesis of benzoate precursors are:

-

Carboxylation of an Aryl Grignard Reagent: This method involves the reaction of an arylmagnesium halide with carbon dioxide (often in the form of dry ice) to produce a magnesium carboxylate salt.[4][5][6] Subsequent acidification yields the corresponding benzoic acid, a fundamental benzoate precursor.[4][5][6] This reaction effectively adds one carbon atom to the original aryl halide.[2][7][8]

-

Addition to a Benzoate Ester: The reaction of a Grignard reagent with a benzoate ester, such as methyl benzoate, results in the formation of a tertiary alcohol.[9][10][11] This occurs through a double addition mechanism where the first equivalent of the Grignard reagent adds to the carbonyl group, forming a ketone intermediate which is then immediately attacked by a second equivalent of the Grignard reagent.[9][10][12][13] The resulting tertiary alcohols can serve as precursors for a variety of benzoate derivatives.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the fundamental mechanisms and workflows associated with the Grignard synthesis of benzoate precursors.

Quantitative Data Summary

The yield of benzoate precursors via the Grignard reaction is influenced by several factors, including the purity of reagents, reaction conditions, and the nature of the starting materials. The following tables summarize representative quantitative data from various studies.

Table 1: Synthesis of Benzoic Acid via Carboxylation of Phenylmagnesium Bromide

| Starting Material (Aryl Halide) | Grignard Reagent | Electrophile | Solvent | Reported Yield (%) | Reference |

| Bromobenzene (B47551) | Phenylmagnesium bromide | Dry Ice (CO₂) | Diethyl Ether | ~64.4% | [14] |

| Bromobenzene | Phenylmagnesium bromide | Dry Ice (CO₂) | Diethyl Ether | - | [15] |

| Organobromides | Various | Gaseous CO₂ | THF (LAG) | up to 82% | [16] |

Note: Yields can vary significantly based on experimental conditions and scale.

Table 2: Synthesis of Tertiary Alcohols via Grignard Addition to Methyl Benzoate

| Benzoate Ester | Grignard Reagent | Product | Solvent | Reported Yield (%) | Reference |

| Methyl Benzoate | Phenylmagnesium bromide | Triphenylmethanol (B194598) | Diethyl Ether/THF | - | [3][9][17] |

| Ethyl 4-(4-oxocyclohexyl)benzoate | Various | Corresponding tertiary alcohols | Diethyl Ether | - | [18] |

Note: Specific yield data for these reactions is often dependent on the specific Grignard reagent used and the reaction scale.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid from Bromobenzene

This protocol details the synthesis of benzoic acid via the carboxylation of phenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Dry ice (solid carbon dioxide)

-

6M Hydrochloric acid

-

Sodium hydroxide (B78521) solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Appropriate glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

-

Preparation of the Grignard Reagent:

-

Ensure all glassware is oven-dried to remove any traces of water.[4][15][19]

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[4]

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Slowly add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is exothermic and may require gentle heating to start.[17]

-

Once the reaction has initiated (indicated by cloudiness and bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[17]

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[17]

-

-

Carboxylation:

-

Work-up and Isolation:

-

Slowly add 6M hydrochloric acid to the reaction mixture to protonate the benzoate salt and dissolve any unreacted magnesium.[4][15]

-

Transfer the mixture to a separatory funnel. Two layers will form: an aqueous layer and an ether layer containing the benzoic acid.

-

Separate the layers. Extract the aqueous layer with additional diethyl ether to maximize product recovery.

-

Combine the organic extracts and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield crude benzoic acid.

-

-

Purification:

-

Recrystallize the crude benzoic acid from hot water to obtain the purified product.[15]

-

Collect the crystals by vacuum filtration, wash with cold water, and allow them to air dry.

-

Protocol 2: Synthesis of Triphenylmethanol from Methyl Benzoate

This protocol outlines the synthesis of triphenylmethanol by the reaction of phenylmagnesium bromide with methyl benzoate.

Materials:

-

Phenylmagnesium bromide (prepared as in Protocol 1 or purchased)

-

Methyl benzoate

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Appropriate glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, place a solution of methyl benzoate in anhydrous diethyl ether or THF.[9]

-

Cool the flask in an ice bath.

-

-

Grignard Addition:

-

Slowly add the phenylmagnesium bromide solution to the cooled methyl benzoate solution dropwise with constant stirring.[9] An excess of the Grignard reagent (at least two equivalents) is required.[11][13]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude triphenylmethanol.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure triphenylmethanol.

-

Conclusion

The Grignard reaction remains an indispensable tool in the synthesis of benzoate precursors for the pharmaceutical and chemical industries. The carboxylation of aryl Grignard reagents provides a direct route to benzoic acids, while the addition to benzoate esters offers access to a diverse range of tertiary alcohols. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and meticulous execution of experimental protocols are paramount to achieving high yields and purity of the desired products. This guide provides the foundational knowledge for researchers and professionals to effectively utilize this powerful synthetic methodology in their drug development and chemical synthesis endeavors.

References

- 1. leah4sci.com [leah4sci.com]

- 2. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. odp.library.tamu.edu [odp.library.tamu.edu]

- 5. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. transformationtutoring.com [transformationtutoring.com]

- 8. byjus.com [byjus.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. echemi.com [echemi.com]

- 14. brainly.com [brainly.com]

- 15. mason.gmu.edu [mason.gmu.edu]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. chem21labs.com [chem21labs.com]

An In-depth Technical Guide to Magnesium Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of magnesium benzoate (B1203000), a compound with significant applications in the pharmaceutical, cosmetic, and food industries. This document details its chemical identity, physicochemical properties, and key functionalities, with a focus on its role as a preservative. In-depth experimental protocols for its analysis and efficacy testing are presented, alongside a review of its involvement in industrial processes such as corrosion inhibition and polymer synthesis.

Chemical Identity and Properties